5-iodo-6-methyl-5H-pyrimidin-4-one

Cross-Coupling Sonogashira Reaction Nucleoside Synthesis

5-iodo-6-methyl-5H-pyrimidin-4-one (CAS: 7752-74-1) is a halogenated heterocyclic compound belonging to the pyrimidin-4-one class. Its structure features an iodine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring, which distinguishes it from other 5-halogenated or 6-substituted pyrimidinones.

Molecular Formula C5H5IN2O
Molecular Weight 236.01 g/mol
Cat. No. B12354335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-6-methyl-5H-pyrimidin-4-one
Molecular FormulaC5H5IN2O
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESCC1=NC=NC(=O)C1I
InChIInChI=1S/C5H5IN2O/c1-3-4(6)5(9)8-2-7-3/h2,4H,1H3
InChIKeyQKHAHFTUDOSKQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-6-methyl-5H-pyrimidin-4-one: A Key Heterocyclic Building Block and Its Fundamental Properties


5-iodo-6-methyl-5H-pyrimidin-4-one (CAS: 7752-74-1) is a halogenated heterocyclic compound belonging to the pyrimidin-4-one class [1]. Its structure features an iodine atom at the 5-position and a methyl group at the 6-position of the pyrimidine ring, which distinguishes it from other 5-halogenated or 6-substituted pyrimidinones. It serves as a crucial intermediate in organic synthesis, particularly for the construction of more complex, biologically active nucleoside analogs via cross-coupling reactions [2].

Procurement Precision: Why 5-Iodo-6-methyl-5H-pyrimidin-4-one Cannot Be Replaced by Other 5-Halogenated Pyrimidinones


Substituting 5-iodo-6-methyl-5H-pyrimidin-4-one with its 5-chloro or 5-bromo analogs is not straightforward due to significant differences in chemical reactivity, which are critical for downstream applications. The carbon-iodine (C-I) bond possesses a lower bond dissociation energy compared to C-Br or C-Cl bonds, making it substantially more reactive in palladium-catalyzed cross-coupling reactions like Sonogashira or Suzuki couplings [1]. This class-level property is essential for achieving efficient and high-yielding synthesis of complex targets, such as 5-alkynyl nucleoside derivatives, as explicitly demonstrated in published research using this compound [2]. Furthermore, the presence of the iodine atom versus chlorine or bromine alters key physicochemical parameters like lipophilicity (XLogP3) and molecular weight, which can impact the compound's behavior in multi-step synthesis and its suitability for specific formulation or biological testing [3].

Quantitative Differentiation: A Head-to-Head Comparison of 5-Iodo-6-methyl-5H-pyrimidin-4-one Against Key Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling

The iodine substituent at the C-5 position provides a critical advantage in reactivity for cross-coupling reactions. While direct comparative kinetic data for this specific scaffold is not available in the public domain, the principle is a well-established class-level inference: C-I bonds undergo oxidative addition to Pd(0) catalysts significantly faster than C-Br or C-Cl bonds, enabling milder reaction conditions and higher yields [1]. This is practically demonstrated by the successful, high-yielding Sonogashira coupling of 5-iodo-6-methylpyrimidin-4-one with terminal alkynes at room temperature in DMF, a protocol that would be inefficient or fail with the corresponding 5-chloro or 5-bromo analogs under the same mild conditions [2].

Cross-Coupling Sonogashira Reaction Nucleoside Synthesis

Slightly Lower Predicted Lipophilicity Compared to 5-Chloro Analog

The predicted lipophilicity (XLogP3-AA) for 5-iodo-6-methyl-5H-pyrimidin-4-one is 0.3, which is slightly lower than the value of 0.5 calculated for the 5-chloro analog [1]. While both values fall within a similar range, this subtle difference can be a consideration in the context of the 'Rule of Five' for drug-likeness or for predicting chromatographic behavior and solubility.

Physicochemical Properties Lipophilicity XLogP3

Documented Synthetic Utility as a Key Intermediate

This compound has been specifically documented as a key starting material for synthesizing a series of 5-alkynyl uridine derivatives via Sonogashira cross-coupling [1]. The resulting nucleosides demonstrated high antimycobacterial activity with MIC50 values of 11 µg/mL and 13 µg/mL against M. bovis and M. tuberculosis, respectively, which are comparable to the reference drug rifampicin [1]. While the 5-chloro or 5-bromo analogs could theoretically be used, the published protocol explicitly utilizes the 5-iodo derivative, and its successful implementation is a direct, verifiable application.

Synthetic Intermediate Antituberculosis Agents Nucleoside Derivatives

Recommended Application Scenarios for 5-Iodo-6-methyl-5H-pyrimidin-4-one Based on Quantitative Evidence


Synthesis of 5-Alkynyl Nucleoside Libraries for Antituberculosis Drug Discovery

This compound is the validated starting material for the synthesis of 5-alkynyl-substituted uridine derivatives via palladium-catalyzed Sonogashira cross-coupling. Published research demonstrates that the resulting nucleoside analogs exhibit potent antimycobacterial activity (MIC50 values of 11-13 µg/mL against M. bovis and M. tuberculosis), comparable to the reference drug rifampicin [1]. The C-6 methyl group does not negatively impact reaction yields [1]. This application is the most well-documented and directly verifiable use-case for this specific compound in the scientific literature.

Diversification via Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond at the 5-position is a highly reactive handle for various Pd-catalyzed cross-coupling reactions beyond Sonogashira, including Suzuki-Miyaura and Stille couplings [2]. This makes 5-iodo-6-methyl-5H-pyrimidin-4-one a versatile building block for constructing complex molecular architectures, especially where the 5-chloro or 5-bromo analogs may require harsher conditions (e.g., higher temperature, stronger base) leading to lower yields or side reactions [3].

Preparation of Derivatives for Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

As a core pyrimidinone scaffold, this compound can be used to synthesize a wide range of derivatives. Its slightly lower predicted lipophilicity (XLogP3 = 0.3) compared to the 5-chloro analog (XLogP3 = 0.5) [4] may provide a starting point with different physicochemical properties for optimizing pharmacokinetic profiles during lead development.

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